

Technical Support Center: Investigating Acquired Resistance to Cabotegravir

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Compound of Interest

Compound Name: Cabotegravir

Cat. No.: B606451

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to the HIV-1 integrase strand transfer inhibitor (INSTI), **cabotegravir**.

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic mechanisms of acquired resistance to **cabotegravir**?

Acquired resistance to **cabotegravir** is primarily associated with specific mutations within the HIV-1 integrase gene. The most frequently observed resistance-associated mutations (RAMs) include Q148R, N155H, and E138K.^[1] Other mutations such as T97A, G118R, G140A/R/S, and R263K have also been identified in individuals experiencing virologic failure while on **cabotegravir**-containing regimens.^[1] High-level resistance often requires the accumulation of multiple INSTI mutations.^[2]

Q2: Is there evidence for mechanisms of **cabotegravir** resistance outside of the integrase gene?

Yes, recent research has identified a novel mechanism of resistance to integrase inhibitors, including **cabotegravir**, that is not linked to mutations in the integrase enzyme itself. Instead, mutations in the HIV-1 envelope (Env) protein have been shown to confer high-level resistance to dolutegravir and **cabotegravir**.^[3] This discovery suggests that resistance pathways can be

more complex than previously understood and may involve alterations in viral entry or other steps of the viral lifecycle.

Q3: Can **cabotegravir** resistance lead to cross-resistance with other integrase inhibitors?

Yes, the development of resistance to **cabotegravir** can result in cross-resistance to other INSTIs.[2] For instance, mutations like Q148R, often found in cases of **cabotegravir** failure, can reduce susceptibility to dolutegravir and bictegravir, especially when present with other compensatory mutations.[4][5] This is a critical consideration for patient management, as it can limit future treatment options.[6]

Q4: What are the recommended laboratory methods for detecting **cabotegravir** resistance?

The primary methods for detecting **cabotegravir** resistance are genotypic and phenotypic assays.[7]

- **Genotypic Assays:** These tests identify specific resistance-associated mutations in the HIV-1 integrase gene through sequencing. Next-generation sequencing (NGS) is increasingly used for its ability to detect low-frequency mutations.[8][9]
- **Phenotypic Assays:** These assays measure the concentration of a drug required to inhibit viral replication in a laboratory setting. They provide a direct measure of how resistance mutations affect the virus's susceptibility to the drug.

For individuals who have received long-acting **cabotegravir**, resistance testing, including integrase genotyping, is recommended in cases of virologic failure, regardless of the time since the last injection.[10]

Troubleshooting Guides

Genotypic Assays

Issue 1: PCR Amplification Failure of the Integrase Region

- **Possible Cause:** Low viral load in the sample.
 - **Troubleshooting Steps:**

- Confirm the viral load of the sample. Genotypic assays may fail with viral loads below 1,000 copies/mL.[11]
- For low viral load samples, consider using a nested PCR approach or a more sensitive assay designed for such conditions.[12]
- Ensure optimal sample handling and storage to prevent RNA degradation.
- Possible Cause: Primer mismatch due to high genetic diversity of HIV-1.
 - Troubleshooting Steps:
 - Use a set of validated, universal primers known to amplify a broad range of HIV-1 subtypes.
 - If the subtype is known, consider using subtype-specific primers.
 - Review recent literature for updated primer sequences that may improve amplification success.

Issue 2: Ambiguous Sequencing Results or Mixed Populations

- Possible Cause: Presence of minority drug-resistant variants.
 - Troubleshooting Steps:
 - Utilize next-generation sequencing (NGS) which has a higher sensitivity for detecting low-frequency variants compared to Sanger sequencing.[9]
 - If using Sanger sequencing, carefully review chromatograms for mixed peaks, which may indicate a mixed viral population.
 - Specialized software can help in the interpretation of sequencing data to identify and quantify minority variants.

Issue 3: Contamination Leading to False-Positive Results

- Possible Cause: Cross-contamination between samples or with PCR products.

- Troubleshooting Steps:

- Adhere to strict laboratory practices, including the use of separate pre- and post-PCR areas.[\[12\]](#)
- Use aerosol-resistant pipette tips.
- Regularly decontaminate work surfaces and equipment.
- Include negative controls in every PCR run to monitor for contamination.[\[1\]](#)

Phenotypic Assays

Issue 4: High Variability in IC50 Values

- Possible Cause: Inconsistent cell culture conditions.

- Troubleshooting Steps:

- Standardize cell passage number and ensure cells are in the logarithmic growth phase.
- Maintain consistent incubation conditions (temperature, CO2 levels).
- Regularly test cell lines for mycoplasma contamination.

- Possible Cause: Variability in viral stock.

- Troubleshooting Steps:

- Prepare and titer a large batch of viral stock to be used across multiple experiments.
- Store viral stocks in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Issue 5: Unexpected Drug Susceptibility Profiles

- Possible Cause: Presence of mutations outside the primary target gene affecting drug activity.

- Troubleshooting Steps:

- If a virus shows resistance in a phenotypic assay but lacks known integrase mutations, consider sequencing other viral genes, such as the envelope gene, for potential resistance-conferring mutations.[\[3\]](#)
- Review recent literature for newly identified resistance pathways.

Data Presentation

Table 1: Key Resistance-Associated Mutations to **Cabotegravir** in the HIV-1 Integrase Gene

Mutation	Fold-Change in Cabotegravir EC50 (Approximate)	Associated Cross-Resistance
Primary Mutations		
G118R	High	Dolutegravir, Bictegravir
Q148H/K/R	High	Dolutegravir, Bictegravir
N155H	Moderate to High	Elvitegravir, Raltegravir
R263K	Moderate	Dolutegravir
Accessory Mutations		
M50I	Low (often in combination)	
L74F/M	Low (often in combination)	
T97A	Low (often in combination)	
E138K	Low to Moderate (often in combination)	
G140A/C/S	Low to Moderate (often in combination)	

Note: Fold-change values can vary depending on the viral backbone and the presence of other mutations.

Experimental Protocols

Protocol 1: Genotypic Resistance Testing of HIV-1 Integrase by Sanger Sequencing

- RNA Extraction: Extract viral RNA from patient plasma using a commercial kit according to the manufacturer's instructions.
- Reverse Transcription and First-Round PCR:
 - Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a reverse primer specific to a conserved region of the pol gene downstream of the integrase coding sequence.
 - Perform the first round of PCR to amplify a larger fragment of the pol gene that includes the integrase region. Use a high-fidelity polymerase to minimize PCR errors.
- Nested PCR:
 - Use the product from the first-round PCR as a template for a second round of nested PCR. This step uses internal primers to amplify the specific integrase region of interest, increasing specificity and yield.
- PCR Product Purification: Purify the nested PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit or enzymatic methods.
- Cycle Sequencing:
 - Perform cycle sequencing reactions using the purified PCR product as a template and a set of forward and reverse sequencing primers that cover the entire integrase coding region. Use a dye-terminator sequencing chemistry.
- Sequencing and Data Analysis:
 - Run the sequencing products on an automated capillary electrophoresis sequencer.
 - Analyze the resulting sequence data using specialized software to assemble the sequence, align it to a reference sequence (e.g., HXB2), and identify mutations associated

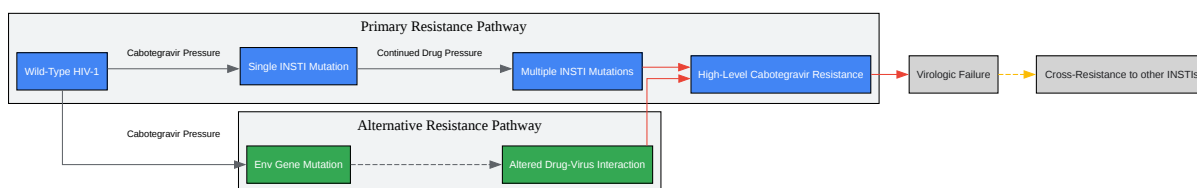
with **cabotegravir** resistance. The Stanford University HIV Drug Resistance Database is a valuable resource for interpreting the clinical significance of identified mutations.

Protocol 2: Phenotypic Susceptibility Testing using a Cell-Based Assay

- Preparation of Recombinant Viruses:
 - Clone the patient-derived integrase gene into a replication-competent HIV-1 laboratory strain backbone that lacks its own integrase.
 - Produce viral stocks by transfecting the recombinant plasmid into a suitable cell line (e.g., HEK293T).
 - Harvest and titer the viral supernatant.
- Cell Culture and Infection:
 - Seed a susceptible target cell line (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV-1 infection) in a 96-well plate.
 - Prepare serial dilutions of **cabotegravir**.
 - Pre-incubate the cells with the different concentrations of **cabotegravir**.
 - Infect the cells with a standardized amount of the recombinant virus.
- Quantification of Viral Replication:
 - After a defined incubation period (e.g., 48-72 hours), measure the extent of viral replication. For TZM-bl cells, this is done by lysing the cells and measuring luciferase activity.
- Data Analysis:
 - Plot the percentage of viral inhibition against the drug concentration.
 - Calculate the 50% effective concentration (EC₅₀), which is the drug concentration that inhibits viral replication by 50%.

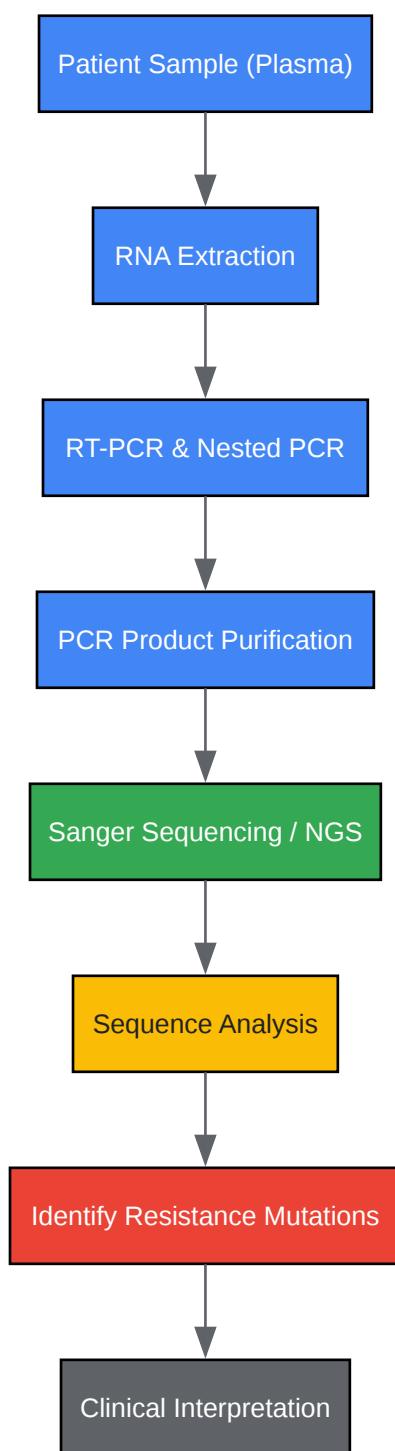
- Determine the fold-change in EC50 by dividing the EC50 of the patient-derived virus by the EC50 of a wild-type reference virus. A higher fold-change indicates reduced susceptibility to the drug.

Mandatory Visualizations



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Caption: Major pathways of acquired resistance to **cabotegravir**.



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Caption: Workflow for genotypic resistance testing.

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